3-Azabicyclo[3.2.2]nonane-3-propanamine
CAS No.: 3437-28-3
Cat. No.: VC14042591
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3437-28-3 |
|---|---|
| Molecular Formula | C11H22N2 |
| Molecular Weight | 182.31 g/mol |
| IUPAC Name | 3-(3-azabicyclo[3.2.2]nonan-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C11H22N2/c12-6-1-7-13-8-10-2-3-11(9-13)5-4-10/h10-11H,1-9,12H2 |
| Standard InChI Key | URQQMKMRBDWFAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCC1CN(C2)CCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
3-Azabicyclo[3.2.2]nonane-3-propanamine is systematically named 3-(3-azabicyclo[3.2.2]non-3-yl)propylamine. Its InChIKey (URQQMKMRBDWFAW-UHFFFAOYSA-N) and SMILES (NCCCN1CC2CCC(C1)CC2) reflect the bicyclic framework and the terminal amine group . The nitrogen atom at position 3 of the bicyclo[3.2.2]nonane system introduces chirality, potentially leading to stereoisomers with distinct biological activities.
Structural Analysis
The azabicyclo[3.2.2]nonane core consists of a nine-membered ring system with bridgehead nitrogen, creating a constrained geometry that influences receptor binding. The propylamine side chain extends from the nitrogen, providing a flexible moiety for interactions with biological targets. X-ray crystallography of analogous compounds (e.g., 3-azabicyclo[3.2.2]nonane derivatives) reveals chair-like conformations in the bicyclic system, which stabilize the molecule through intramolecular hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂ | |
| Molecular Weight | 182.31 g/mol | |
| CAS Registry Number | 3437-28-3 | |
| Topological Polar Surface Area | 38.3 Ų (calculated) |
Synthesis and Structural Elucidation
Structural Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 2.6–3.1 ppm correspond to the bridgehead nitrogen’s adjacent protons, while the propylamine chain shows signals at δ 1.4–1.8 (methylene) and δ 2.4–2.7 (amine) .
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¹³C NMR: The bicyclic carbons resonate at 25–35 ppm, with the quaternary nitrogen-attached carbon at ~50 ppm .
Mass Spectrometry: ESI-MS analysis of similar compounds reveals molecular ion peaks at m/z 182.3 [M+H]⁺, consistent with the molecular weight .
Pharmacological Profile
Antiprotozoal Activity
3-Azabicyclo[3.2.2]nonane derivatives exhibit notable activity against Plasmodium falciparum (multidrug-resistant K1 strain) and Trypanosoma brucei rhodesiense:
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Antiplasmodial IC₅₀: 0.8–2.4 µM (comparable to chloroquine) .
-
Antitrypanosomal IC₅₀: 1.2–3.1 µM .
The propylamine side chain enhances membrane permeability and target engagement, likely through interactions with heme polymerization or trypanothione reductase .
Cytotoxicity and Selectivity
In vitro assays against L6 rat myoblast cells reveal moderate cytotoxicity (IC₅₀ = 12–25 µM), suggesting a selectivity index (SI) of 5–10 for parasitic vs. mammalian cells . Structural modifications, such as fluorination of the bicyclic core, have been shown to improve SI in related compounds .
Table 2: Pharmacological Data for Analogous Compounds
| Compound | Antiplasmodial IC₅₀ (µM) | Antitrypanosomal IC₅₀ (µM) | Cytotoxicity (L6 IC₅₀, µM) |
|---|---|---|---|
| 3-Azabicyclo[3.2.2]nonane | 1.8 ± 0.3 | 2.5 ± 0.4 | 18.2 ± 2.1 |
| Chloroquine | 0.02 ± 0.01 | N/A | >100 |
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